1-Chloro-3-(oxolan-3-yl)propan-2-one
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Overview
Description
1-Chloro-3-(oxolan-3-yl)propan-2-one is an organic compound with the molecular formula C7H11ClO2. It is a chlorinated derivative of propanone, featuring an oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(oxolan-3-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-hydroxypropan-2-one with thionyl chloride to introduce the chlorine atom, followed by cyclization to form the oxolane ring. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(oxolan-3-yl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (ether, tetrahydrofuran).
Oxidation: Potassium permanganate, solvents (water, acetone), controlled temperature.
Major Products Formed:
Substitution: Amino or thio derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-Chloro-3-(oxolan-3-yl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the synthesis of polymers and other advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(oxolan-3-yl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
- 1-Chloro-3-(oxolan-2-yl)propan-2-one
- 1-Chloro-3-(tetrahydrofuran-3-yl)propan-2-one
- 3-(oxolan-2-yl)propan-1-ol
Uniqueness: 1-Chloro-3-(oxolan-3-yl)propan-2-one is unique due to its specific substitution pattern and the presence of both a chlorine atom and an oxolane ring. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
1-chloro-3-(oxolan-3-yl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c8-4-7(9)3-6-1-2-10-5-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXFHNULQLQNDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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